molecular formula C18H20BrFN2O B3741174 4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol

4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol

Cat. No. B3741174
M. Wt: 379.3 g/mol
InChI Key: JSCXCNHLTGVPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BFPFM and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of BFPFM is not fully understood, but it is believed to involve the binding of BFPFM to specific targets in cells, resulting in changes in cellular function. BFPFM has been shown to bind to amyloid fibrils and disrupt their formation, leading to potential therapeutic applications for neurodegenerative diseases.
Biochemical and Physiological Effects:
BFPFM has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research and potential therapeutic applications. BFPFM has been shown to have a high affinity for amyloid fibrils and can be used to detect and image these structures in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFPFM in lab experiments is its high sensitivity and specificity for detecting amyloid fibrils. BFPFM is also relatively easy to synthesize and has minimal toxicity, making it a safe and effective tool for scientific research. However, one limitation of using BFPFM is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BFPFM. One area of interest is the development of BFPFM-based therapeutics for neurodegenerative diseases. Another potential direction is the use of BFPFM as a tool for studying the structure and function of amyloid fibrils and other protein aggregates. Additionally, further research is needed to optimize the synthesis method for BFPFM and to investigate its potential applications in other fields of scientific research.

Scientific Research Applications

BFPFM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BFPFM is its use as a fluorescent probe for detecting and imaging amyloid fibrils, which are associated with several neurodegenerative diseases. BFPFM has also been studied for its potential use as a therapeutic agent for cancer and other diseases.

properties

IUPAC Name

4-bromo-2-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O/c19-16-4-5-18(23)15(11-16)13-22-8-6-21(7-9-22)12-14-2-1-3-17(20)10-14/h1-5,10-11,23H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXCNHLTGVPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[4-(3-fluorobenzyl)piperazin-1-yl]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
Reactant of Route 3
Reactant of Route 3
4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.